molecular formula C17H16N2O2S B5855231 N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide

Cat. No.: B5855231
M. Wt: 312.4 g/mol
InChI Key: PVBIJZUWAJEEAB-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a furan ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylaniline with thioamide under specific conditions to form the thiazole ring. This intermediate is then reacted with furanyl chloride to introduce the furan ring, resulting in the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds.

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,3-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide
  • **N-(3,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide
  • **N-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thioamide

Uniqueness

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-10-6-7-13(9-11(10)2)15-12(3)22-17(18-15)19-16(20)14-5-4-8-21-14/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBIJZUWAJEEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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